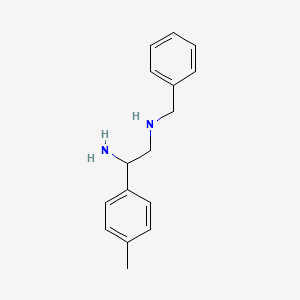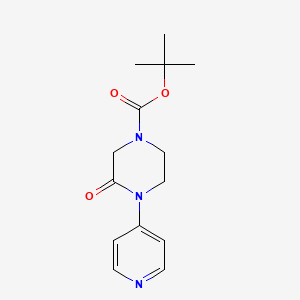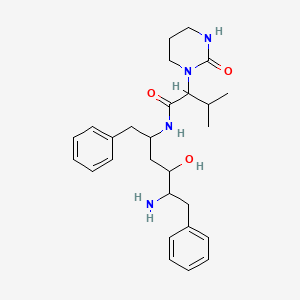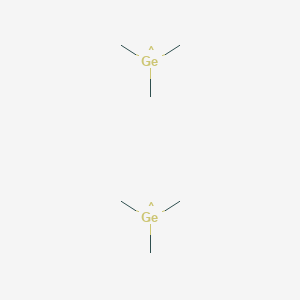
CID 50931189
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexamethyldigermane can be synthesized through several methods:
- One common method involves the reaction of trimethylgermanium chloride with sodium in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:
Synthetic Routes: 2(CH3)3GeCl+2Na→(CH3)3GeGe(CH3)3+2NaCl
Industrial Production: Industrially, hexamethyldigermane is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Hexamethyldigermane undergoes various chemical reactions:
Oxidation: It can be oxidized to form germanium dioxide (GeO₂) and other germanium-containing compounds.
Reduction: Reduction reactions typically involve the cleavage of the Ge-Ge bond, producing trimethylgermanium derivatives.
Substitution: Hexamethyldigermane can participate in substitution reactions, where one or more methyl groups are replaced by other functional groups.
Scientific Research Applications
Hexamethyldigermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organogermanium compounds and catalysts.
Biology: Research is ongoing into its potential biological activities and applications in drug development.
Medicine: Some studies suggest that organogermanium compounds, including hexamethyldigermane, may have therapeutic properties, although more research is needed.
Mechanism of Action
The mechanism of action of hexamethyldigermane involves its ability to form stable bonds with other elements, particularly carbon and hydrogen. This property makes it useful in the formation of germanium-carbon films and other materials. The molecular targets and pathways involved are primarily related to its reactivity with various organic and inorganic compounds .
Comparison with Similar Compounds
Hexamethyldigermane is unique among organogermanium compounds due to its specific structure and reactivity. Similar compounds include:
Tetramethylgermanium: Another organogermanium compound with a similar structure but different reactivity.
Trimethylgermanium chloride: A precursor used in the synthesis of hexamethyldigermane.
Triphenylgermanium hydride: Used in different types of chemical reactions and applications.
Hexamethyldigermane stands out due to its versatility and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H18Ge2 |
|---|---|
Molecular Weight |
235.47 g/mol |
InChI |
InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3 |
InChI Key |
CKQULDKQRNJABT-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)C.C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


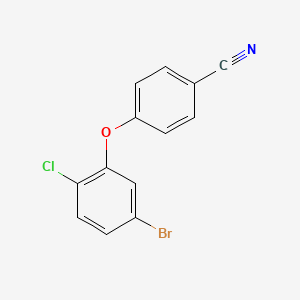

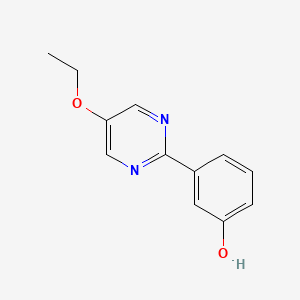
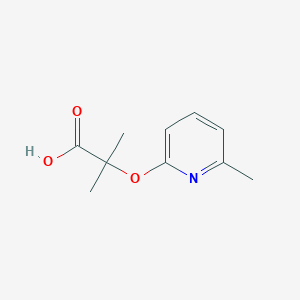
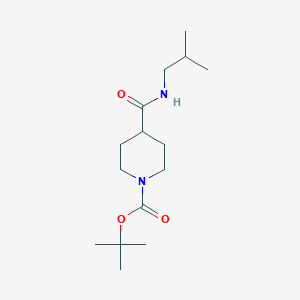
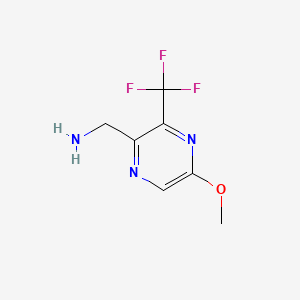
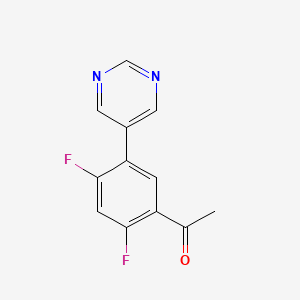
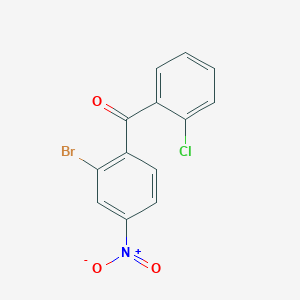

![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)

